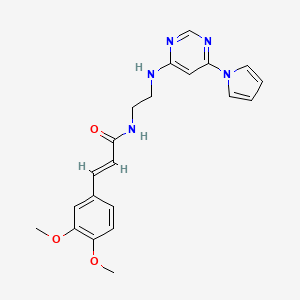
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine, also known as DNP, is a synthetic compound that has been used in scientific research for many years. DNP is a heterocyclic compound, which means it contains a combination of both carbon and nitrogen atoms. It is a versatile compound and has been used in a variety of research applications, including drug design, drug synthesis, and drug delivery. DNP has a number of interesting properties, including a low melting point and a high solubility in water.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research on compounds structurally related to "1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine" often focuses on their synthesis and molecular characterization. For instance, studies have detailed the synthesis of various piperazine derivatives through reactions involving dimethylphenyl and nitropyridin components. These syntheses are typically aimed at exploring the compounds' molecular structures, characterized by intramolecular hydrogen bonding and interactions that influence their crystal packing and stability (Wang, Liu, & Yan, 2006).
Antimicrobial and Antitumor Applications
Several piperazine derivatives have been studied for their antimicrobial and antitumor properties. Compounds with piperazine linkers have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Specifically, certain derivatives have exhibited significant biofilm inhibition activities and have been explored as potential inhibitors of bacterial biofilm and specific bacterial enzymes, such as MurB (Mekky & Sanad, 2020).
Material Science and Chemical Reagents
In material science, piperazine derivatives are synthesized for various applications, including as intermediates in the production of polyamides and other polymers. These compounds serve as building blocks in creating materials with specific physical properties, such as solubility in different solvents and potential applications in advanced material manufacturing (Hattori & Kinoshita, 1979).
Drug Development and Pharmacological Studies
The exploration of piperazine derivatives extends into pharmacological research, where their potential as drug candidates for various diseases is assessed. For instance, studies have synthesized and evaluated piperazine compounds for their potential antiarrhythmic effects, comparing them to established drugs and investigating their action on cardiac Purkinje fibers (Kornet, Ali, & Steinberg, 1994). Additionally, derivatives of piperazine have been evaluated for their antibacterial, antifungal, and anthelmintic activity, with some showing significant biological activities and potential as new therapeutic agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-6-15(14(2)12-13)19-8-10-20(11-9-19)17-16(21(22)23)4-3-7-18-17/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXJQRMOHFTVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320087 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
CAS RN |
400089-01-2 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)


![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)

![Tert-butyl 4-[2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine-1-carboxylate](/img/structure/B2820328.png)


![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

